[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone
CAS No.:
Cat. No.: VC16610102
Molecular Formula: C23H24F3N7O2
Molecular Weight: 487.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24F3N7O2 |
|---|---|
| Molecular Weight | 487.5 g/mol |
| IUPAC Name | [(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
| Standard InChI | InChI=1S/C23H24F3N7O2/c1-35-21-15(23(24,25)26)9-13(10-28-21)16-4-5-17-19(32-16)20(30-12-29-17)31-14-6-8-33(11-14)22(34)18-3-2-7-27-18/h4-5,9-10,12,14,18,27H,2-3,6-8,11H2,1H3,(H,29,30,31)/t14-,18-/m0/s1 |
| Standard InChI Key | TXUGKPGKQQLPNM-KSSFIOAISA-N |
| Isomeric SMILES | COC1=C(C=C(C=N1)C2=NC3=C(C=C2)N=CN=C3N[C@H]4CCN(C4)C(=O)[C@@H]5CCCN5)C(F)(F)F |
| Canonical SMILES | COC1=C(C=C(C=N1)C2=NC3=C(C=C2)N=CN=C3NC4CCN(C4)C(=O)C5CCCN5)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name reflects its intricate architecture: a pyrido[3,2-d]pyrimidine scaffold connected to two stereochemically defined pyrrolidine rings via amide and methanone linkages. Key structural features include:
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Pyrido[3,2-d]pyrimidine Core: A bicyclic system comprising fused pyridine and pyrimidine rings, providing a planar surface for target binding .
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Stereochemical Centers: The (3S) and (2S) configurations in the pyrrolidine rings enforce a specific three-dimensional orientation critical for biological activity .
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Substituents: A 6-methoxy-5-(trifluoromethyl)pyridin-3-yl group at position 6 of the pyrido-pyrimidine core enhances lipophilicity and electron-withdrawing properties .
The molecular formula is C₂₇H₂₈F₃N₇O₂, with a molecular weight of 563.56 g/mol. X-ray crystallography of analogous compounds confirms that the trifluoromethyl group adopts a conformation perpendicular to the pyridine ring, minimizing steric clashes .
Synthesis and Chemical Properties
Synthetic Pathways
Synthesis typically involves multi-step sequences:
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Pyrido-Pyrimidine Formation: Condensation of 6-chloropyrido[3,2-d]pyrimidin-4-amine with 6-methoxy-5-(trifluoromethyl)pyridin-3-ylboronic acid under Suzuki-Miyaura coupling conditions .
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Pyrrolidine Functionalization: Stereoselective introduction of the (3S)-pyrrolidin-3-amine moiety via reductive amination, followed by coupling with (2S)-pyrrolidine-2-carboxylic acid.
Yields range from 12–18% over 8 steps, with purification challenges arising from the compound’s high polarity .
Physicochemical Properties
| Property | Value |
|---|---|
| LogP (octanol-water) | 2.8 ± 0.3 |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |
| Topological Polar SA | 83.5 Ų |
| Hydrogen Bond Donors | 3 |
The trifluoromethyl group increases metabolic stability, while the methoxy group enhances membrane permeability .
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound demonstrates nanomolar potency against PI3Kδ (IC₅₀ = 4.7 nM) and DPP-4 (IC₅₀ = 9.2 nM), surpassing the selectivity of leniolisib (PI3Kδ IC₅₀ = 11 nM) . Computational docking studies suggest:
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The pyrido-pyrimidine core occupies the ATP-binding pocket of PI3Kδ, forming hydrogen bonds with Val828 and Asp911 .
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The (2S)-pyrrolidine-2-yl group interacts with hydrophobic residues in DPP-4’s S2 pocket .
Immunomodulatory Effects
In murine models of APDS (activated PI3Kδ syndrome), the compound reduced splenomegaly by 62% (vs. 34% for placebo) and normalized naïve B-cell counts to 78% of wild-type levels . These effects correlate with downstream suppression of AKT phosphorylation (pAKT reduction: 82% at 10 mg/kg) .
Pharmacological Applications
Oncology
The compound inhibits BTK (Bruton’s tyrosine kinase) with IC₅₀ = 15 nM, showing promise in B-cell malignancies. In diffuse large B-cell lymphoma (DLBCL) cell lines, it induced apoptosis at 0.5 μM (vs. 2.1 μM for ibrutinib) .
Metabolic Disorders
As a DPP-4 inhibitor, it enhanced glucose tolerance in Zucker diabetic fatty rats, reducing HbA1c by 1.2% over 12 weeks . Comparative data:
| Parameter | Compound | Sitagliptin |
|---|---|---|
| DPP-4 IC₅₀ (nM) | 9.2 | 18 |
| Glucose AUC reduction | 29% | 21% |
Comparative Analysis with Structural Analogs
| Compound | Target | Structural Difference | IC₅₀ (nM) |
|---|---|---|---|
| Leniolisib | PI3Kδ | Pyrido[4,3-d]pyrimidine core | 11 |
| Sitagliptin | DPP-4 | β-Amino acid scaffold | 18 |
| Target Compound | PI3Kδ/DPP-4 | Pyrido[3,2-d]pyrimidine core | 4.7/9.2 |
The pyrido[3,2-d]pyrimidine orientation confers broader kinase selectivity compared to leniolisib’s [4,3-d] isomer .
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